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Compound of Interest

Compound Name:
3-Methyl-4-(2,6,6-trimethyl-2-

cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B093177 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for α-isomethyl

ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet

floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance

and flavor industries, this document offers a detailed exploration of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only

presenting the data but also elucidating the underlying principles of spectral interpretation and

the rationale behind experimental choices, ensuring a comprehensive understanding of the

molecule's structural characterization.

Introduction to α-Isomethyl Ionone
α-Isomethyl ionone, systematically named (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-
yl)-3-buten-2-one, is a C14 norsesquiterpenoid.[1] Its molecular structure, a fusion of a

trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique

olfactory properties. Given that its synthesis can produce a mixture of isomers, precise

spectroscopic analysis is paramount for unambiguous identification and quality control.[2]

Molecular Structure and Properties:

Chemical Formula: C₁₄H₂₂O[3]

Molecular Weight: 206.32 g/mol [3]
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Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a

foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of α-Isomethyl Ionone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling

patterns, a complete structural assignment is possible.

Expertise & Causality: Experimental Choices
For a molecule like α-isomethyl ionone, which is typically a liquid, sample preparation is

straightforward. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is relatively

non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and

carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of

interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve

most of the proton signals.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment (See
Structure Diagram)

~5.9-6.1 m 1H =CH- (Side Chain)

~5.4 br s 1H =CH- (Ring)

~2.8 m 1H
-CH- (Ring, adjacent

to side chain)

~2.3 s 3H -COCH₃

~2.0 m 2H -CH₂- (Ring)

~1.8 s 3H =C-CH₃ (Side Chain)

~1.6 s 3H =C-CH₃ (Ring)

~1.4 m 2H -CH₂- (Ring)

~0.9 s 3H -C(CH₃)₂

| ~0.8 | s | 3H | -C(CH₃)₂ |

(Data interpreted from spectral information available at SpectraBase[4])

Interpretation:

Downfield Region (δ > 4.5 ppm): The two signals in this region correspond to the olefinic

protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side

chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the

trisubstituted double bond within the cyclohexene ring.

Aliphatic Region (δ 1.0-3.0 ppm): The singlet at ~2.3 ppm is a classic signature of a methyl

ketone (-COCH₃). The complex multiplet at ~2.8 ppm corresponds to the allylic methine

proton on the ring, which is coupled to adjacent protons. The signals for the two methylene

groups (-CH₂-) in the ring appear as multiplets around 2.0 and 1.4 ppm.

Upfield Region (δ < 1.0 ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to

the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the
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chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups

attached to the double bonds of the side chain and ring, respectively.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

Chemical Shift (δ) ppm Carbon Type
Assignment (See Structure
Diagram)

~198.0 C=O Ketone Carbonyl

~150.0 C Quaternary C (Side Chain)

~135.0 CH Olefinic CH (Side Chain)

~132.0 C Quaternary C (Ring)

~125.0 CH Olefinic CH (Ring)

~55.0 CH Methine C1

~34.0 C Quaternary C6

~32.0 CH₂ Methylene C4

~28.0 CH₃ Gem-dimethyl

~27.5 CH₃ Gem-dimethyl

~25.0 CH₃ Ketone methyl

~23.0 CH₃ Ring methyl

~22.0 CH₂ Methylene C5

| ~20.0 | CH₃ | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with

related compounds[5])
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Interpretation:

Carbonyl Carbon: The signal furthest downfield, around 198.0 ppm, is characteristic of the

ketone carbonyl carbon.

Olefinic Carbons: Four signals appear in the olefinic region (120-150 ppm), corresponding to

the four sp² hybridized carbons of the two double bonds.

Aliphatic Carbons: The remaining nine signals in the upfield region correspond to the sp³

hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and

five distinct methyl groups.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a

molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies

of these absorptions are characteristic of specific bond types.[6]

Expertise & Causality: Experimental Choices
For a liquid sample like α-isomethyl ionone, the simplest IR sampling method is to prepare a

"neat" sample. This involves placing a single drop of the liquid between two salt plates (typically

NaCl or KBr), which are transparent to IR radiation.[7] This creates a thin film through which the

IR beam can pass, avoiding the use of solvents that would introduce their own interfering

absorption bands.

Table 3: Key IR Absorption Bands for α-Isomethyl Ionone

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2960-2870 Strong C-H Stretch
Alkanes (CH₃, CH₂,
CH)

~1670 Strong C=O Stretch
α,β-Unsaturated

Ketone

~1625 Medium C=C Stretch Alkene
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| ~1450, ~1360 | Medium | C-H Bend | Alkanes |

(Data sourced from NIST Chemistry WebBook[7])

Interpretation: The IR spectrum of α-isomethyl ionone is dominated by two key features:

Strong C=O Stretch: A very strong and sharp absorption band is observed around 1670

cm⁻¹. This frequency is characteristic of a carbonyl group in an α,β-unsaturated ketone. The

conjugation with the C=C double bond lowers the frequency from that of a simple saturated

ketone (which appears around 1715 cm⁻¹).

C-H and C=C Stretches: A series of strong peaks between 2870 and 2960 cm⁻¹ confirm the

presence of sp³ hybridized C-H bonds. A medium intensity peak around 1625 cm⁻¹ is

indicative of the C=C double bond stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information through the analysis of its fragmentation pattern. When coupled with Gas

Chromatography (GC-MS), it is a powerful tool for separating and identifying components in

complex mixtures like fragrance oils.

Expertise & Causality: Experimental Choices
Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique

for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique

imparts significant energy into the molecule, leading to predictable and reproducible

fragmentation patterns that serve as a molecular fingerprint. This allows for confident

identification by comparing the obtained spectrum against established libraries like the NIST

database.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of α-Isomethyl Ionone
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

206 ~45 [M]⁺ (Molecular Ion)

191 ~30 [M - CH₃]⁺

136 ~60
[M - C₅H₆O]⁺ (Retro-Diels-

Alder)

121 100 (Base Peak) [C₉H₁₃]⁺

93 ~55 [C₇H₉]⁺

| 43 | ~80 | [CH₃CO]⁺ (Acylium ion) |

(Data sourced from NIST Chemistry WebBook[3] and interpreted with reference to ionone

fragmentation patterns[8])

Interpretation:

Molecular Ion: The peak at m/z 206 corresponds to the molecular weight of α-isomethyl

ionone (C₁₄H₂₂O), confirming its elemental composition.[3]

Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This

stable fragment is likely formed by the cleavage of the side chain.

Key Fragmentations:

[M - 15]⁺ (m/z 191): Loss of a methyl radical (•CH₃) is a common initial fragmentation.

Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing

structures, resulting from the cleavage of the ring.[8]

Acylium Ion (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation

([CH₃CO]⁺), formed by cleavage alpha to the carbonyl group.
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Molecular Ion (M+)
m/z = 206

[M - CH3]+
m/z = 191

- •CH3

Retro-Diels-Alder
Fragment
m/z = 136

- C5H6O

Base Peak
[C9H13]+
m/z = 121

- C4H5O•
(Side Chain Cleavage)

Acylium Ion
[CH3CO]+
m/z = 43

- C12H19•
(α-cleavage)

Click to download full resolution via product page

Caption: Key fragmentation pathways for α-Isomethyl Ionone in EI-MS.

Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 10-20 mg of α-isomethyl ionone into a clean vial.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the

solution into a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming. Acquire the

spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse

angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically,

16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A

larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.
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IR Spectrum Acquisition (Neat Sample)
Sample Preparation: Place one drop of neat α-isomethyl ionone liquid onto the surface of a

clean, dry NaCl or KBr salt plate.

Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a

thin, uniform film.

Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR

spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire

the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

GC-MS Analysis
Sample Preparation: Prepare a dilute solution of α-isomethyl ionone (~100 ppm) in a volatile

solvent such as hexane or dichloromethane.

Chromatographic Separation: Inject 1 µL of the solution into a GC-MS system equipped with

a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program

would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5

minutes.

Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to

scan a mass range of m/z 40-300.

Data Analysis: Identify the peak corresponding to α-isomethyl ionone based on its retention

time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g.,

NIST/Wiley) for confirmation.

Conclusion
The structural elucidation of α-isomethyl ionone is reliably achieved through a synergistic

application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the

carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key α,β-

unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and

provides a characteristic fragmentation fingerprint for positive identification. The data and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols presented in this guide serve as a comprehensive reference for the analysis and

quality control of this vital fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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